![molecular formula C13H23BrO2 B12573994 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- CAS No. 349543-87-9](/img/structure/B12573994.png)
2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le tétrahydro-2H-pyranne, 3-bromo-2-[(1-éthénylhexyl)oxy]- est un composé chimique de formule moléculaire C13H23BrO2 . Ce composé appartient à la classe des composés hétérocycliques connus sous le nom de pyrannes, qui sont caractérisés par un cycle à six chaînons contenant un atome d'oxygène. La présence d'un atome de brome et d'un groupe éthénylhexyle attaché au cycle pyranne rend ce composé unique et potentiellement utile dans diverses applications chimiques.
Méthodes De Préparation
La synthèse du tétrahydro-2H-pyranne, 3-bromo-2-[(1-éthénylhexyl)oxy]- peut être réalisée selon plusieurs voies de synthèse. Une méthode courante implique la réaction du tétrahydropyranne avec le bromoéthanol dans des conditions réactionnelles appropriées . La réaction nécessite généralement une atmosphère inerte et une température contrôlée pour garantir que le produit souhaité est obtenu. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Le tétrahydro-2H-pyranne, 3-bromo-2-[(1-éthénylhexyl)oxy]- subit diverses réactions chimiques, notamment:
Réactions de substitution: L'atome de brome du composé peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactions d'oxydation et de réduction: Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques, conduisant à la formation de différents produits en fonction des réactifs utilisés.
Réactions de couplage: Le composé peut participer à des réactions de couplage, telles que le couplage croisé avec des réactifs organométalliques, pour former des molécules plus complexes.
Applications De Recherche Scientifique
Le tétrahydro-2H-pyranne, 3-bromo-2-[(1-éthénylhexyl)oxy]- a plusieurs applications en recherche scientifique, notamment:
Synthèse organique: Le composé est utilisé comme brique élémentaire en synthèse organique pour créer des molécules plus complexes.
Chimie médicinale: Il peut être exploré pour ses activités biologiques potentielles et utilisé dans le développement de nouveaux produits pharmaceutiques.
Science des matériaux: Le composé peut être utilisé dans la synthèse de nouveaux matériaux aux propriétés uniques pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action du tétrahydro-2H-pyranne, 3-bromo-2-[(1-éthénylhexyl)oxy]- implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de brome et le groupe éthénylhexyle jouent un rôle crucial dans sa réactivité et ses interactions avec d'autres molécules. Les effets du composé sont médiés par sa capacité à subir diverses réactions chimiques, conduisant à la formation de nouveaux produits aux propriétés souhaitées .
Mécanisme D'action
The mechanism of action of 2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro- involves its interaction with specific molecular targets and pathways. The bromine atom and the ethenylhexyl group play crucial roles in its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of new products with desired properties .
Comparaison Avec Des Composés Similaires
Le tétrahydro-2H-pyranne, 3-bromo-2-[(1-éthénylhexyl)oxy]- peut être comparé à d'autres composés similaires, tels que:
2-(Bromométhyl)tétrahydro-2H-pyranne: Ce composé a une structure de cycle pyranne similaire mais avec un groupe bromométhyle au lieu d'un groupe éthénylhexyle.
2-(3-Bromopropoxy)tétrahydro-2H-pyranne: Ce composé présente un groupe bromopropoxy attaché au cycle pyranne.
2-(4-Bromophénoxy)tétrahydropyranne: Ce composé a un groupe bromophénoxy, ce qui le rend structurellement similaire mais avec des propriétés chimiques différentes.
Propriétés
Numéro CAS |
349543-87-9 |
|---|---|
Formule moléculaire |
C13H23BrO2 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
3-bromo-2-oct-1-en-3-yloxyoxane |
InChI |
InChI=1S/C13H23BrO2/c1-3-5-6-8-11(4-2)16-13-12(14)9-7-10-15-13/h4,11-13H,2-3,5-10H2,1H3 |
Clé InChI |
USVGYTJVLHQRKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)OC1C(CCCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
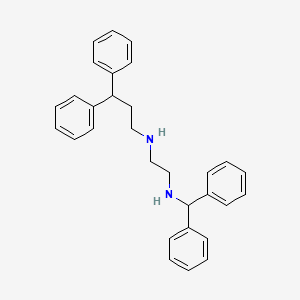
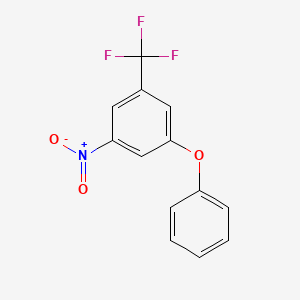
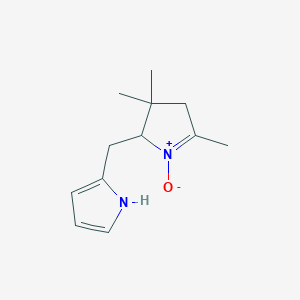
![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)

![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
stannane](/img/structure/B12573962.png)
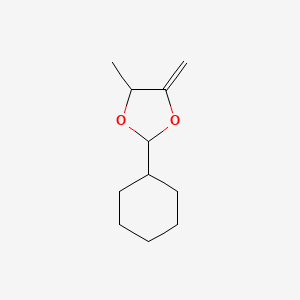
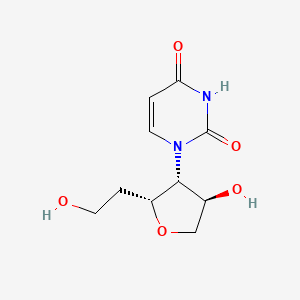
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

